molecular formula C14H19N3O4 B2652135 1-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-methoxyethyl)urea CAS No. 2415552-88-2

1-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-methoxyethyl)urea

Cat. No.: B2652135
CAS No.: 2415552-88-2
M. Wt: 293.323
InChI Key: SRGRKVSVRADVNK-UHFFFAOYSA-N
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Description

1-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-methoxyethyl)urea is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a furan ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole and furan intermediates, followed by their coupling and subsequent urea formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for structural modifications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

1-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-methoxyethyl)urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibit enzymatic activity, or modulate receptor signaling pathways. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[(2S,3R)-5-[(2S)-1-hydroxy-2-propanyl]-3-methyl-2-({methyl [4-(trifluoromethyl)benzyl]amino}methyl)-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl]urea
  • methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate

Uniqueness

1-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-methoxyethyl)urea is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds. Its versatility in various applications makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9-13(10(2)21-17-9)12-5-4-11(20-12)8-16-14(18)15-6-7-19-3/h4-5H,6-8H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGRKVSVRADVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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